![molecular formula C23H18BrN5O3S B2759463 3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 361478-10-6](/img/structure/B2759463.png)
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide
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Overview
Description
The compound “3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide” is a thienopyridine derivative . Thienopyridines are a class of compounds that have attracted significant interest due to their beneficial effects in the treatment of many diseases . This particular compound has a molecular formula of C15H10BrN5OS, an average mass of 388.242 Da, and a monoisotopic mass of 386.978943 Da .
Synthesis Analysis
The synthesis of similar thienopyridine derivatives involves the reaction of 4-bromo acetophenone and vetraldehyde (3,4-dimethoxy benzaldehyde) in ethanol and sodium hydroxide solution to afford the corresponding chalcone . This chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . The pyridinethione is used as a precursor to synthesize the targeted thienopyridine derivatives by reaction with 2-chloro-N-arylacetamide derivatives, α-haloketones, methyl iodide or chloroacetonitrile in one or two steps .Molecular Structure Analysis
The molecular structure of this compound includes a thieno[2,3-b]pyridine core, which is a fused heterocyclic compound containing a pyridine moiety . This core is substituted with various functional groups including an amino group, a cyano group, and a carboxamide group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not mentioned in the retrieved papers, thienopyridine derivatives are known to undergo various chemical reactions. For instance, they can undergo regio- and stereoselective hypochlorite oxidation .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 230–232 °C . It has a molecular formula of C15H10BrN5OS, an average mass of 388.242 Da, and a monoisotopic mass of 386.978943 Da .Scientific Research Applications
Biological Activities
This compound, similar to other pyrazoline derivatives, has been found to have a range of biological activities . Pyrazolines and their derivatives have been studied for their confirmed biological as well as pharmacological activities . These include antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Antimicrobial Applications
Pyridine and thienopyridine derivatives, which this compound is a part of, have shown good to strong antimicrobial activity against microbial strains like E. coli, B. mycoides and C. albicans . The relation between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties has been discussed in several studies .
Pesticide Development
The compound can be used as an intermediate in the synthesis of pesticides . Its unique structure could potentially enhance the effectiveness of certain pesticides.
Optical Materials Research
It has been suggested that this compound has applications in the field of optical materials research . However, the exact nature of these applications is not specified and would require further investigation.
Oxidative Stress Research
The compound has been linked to research into oxidative stress . Oxidative stress is a major factor in many diseases, and compounds like this one can help researchers better understand the mechanisms of oxidative stress and develop potential treatments .
Neurological Research
The compound has been associated with research into acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system of both vertebrates and invertebrates . Reduced activity of AchE can affect normal nerve pulses’ transmission in both mammals and fish, leading to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms .
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are microbial strains such as E. coli , B. mycoides , and C. albicans . These organisms play a significant role in various infections and diseases. The compound exhibits strong antimicrobial activity against these strains .
Mode of Action
The compound interacts with its targets by inhibiting their growth. For instance, it prevented the growth of E. coli at a MIC level of 0.0195 mg/mL, and B. mycoides and C. albicans at a MIC level below than 0.0048 mg/mL . This inhibition is likely due to the compound’s interaction with essential biological pathways in these organisms, leading to their inability to proliferate.
Biochemical Pathways
The disruption of these pathways leads to the downstream effect of inhibited microbial growth .
Result of Action
The result of the compound’s action is the inhibition of microbial growth. Specifically, it has demonstrated strong antimicrobial activity against E. coli, B. mycoides, and C. albicans . This makes it a potential candidate for the development of new antimicrobial agents.
properties
IUPAC Name |
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN5O3S/c1-31-15-8-3-11(9-16(15)32-2)17-14(10-25)21(27)29-23-18(17)19(26)20(33-23)22(30)28-13-6-4-12(24)5-7-13/h3-9H,26H2,1-2H3,(H2,27,29)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIYGMJXKDFAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)NC4=CC=C(C=C4)Br)N)N)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
524.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6-diamino-N-(4-bromophenyl)-5-cyano-4-(3,4-dimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide |
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